N-(benzyloxy)cyclohexanecarboxamide
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Overview
Description
N-(benzyloxy)cyclohexanecarboxamide is a chemical compound that belongs to the class of carboxamides It is characterized by the presence of a benzyloxy group attached to the nitrogen atom of the cyclohexanecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzyloxy)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with benzyl alcohol in the presence of a condensing agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like chloroform at room temperature. The resulting product is then purified through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(benzyloxy)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted cyclohexanecarboxamide derivatives.
Scientific Research Applications
N-(benzyloxy)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential anticonvulsant properties and as a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(benzyloxy)cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide: Lacks the benzyloxy group, making it less lipophilic and potentially less effective in crossing biological membranes.
N-benzylcyclohexanecarboxamide: Similar structure but with a direct benzyl group instead of a benzyloxy group, which may affect its reactivity and biological activity.
N-(4-methoxybenzyl)cyclohexanecarboxamide: Contains a methoxy group, which can influence its electronic properties and reactivity.
Uniqueness
N-(benzyloxy)cyclohexanecarboxamide is unique due to the presence of the benzyloxy group, which imparts specific electronic and steric properties. This can enhance its interactions with biological targets and improve its solubility in organic solvents, making it a valuable compound for various applications.
Properties
CAS No. |
172847-66-4 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-phenylmethoxycyclohexanecarboxamide |
InChI |
InChI=1S/C14H19NO2/c16-14(13-9-5-2-6-10-13)15-17-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,15,16) |
InChI Key |
OKFYBNPULQFGII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NOCC2=CC=CC=C2 |
Origin of Product |
United States |
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